Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Description
Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic tertiary amine featuring a strained 2-azabicyclo[3.1.0]hexane core. The compound is characterized by two tert-butyl ester groups at the 2- and 3-positions, which confer steric bulk and enhance hydrolytic stability compared to smaller esters like methyl or ethyl . This structure is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bioactive molecules such as protease inhibitors or neuromodulators .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
ditert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)19-12(17)11-8-9-7-10(9)16(11)13(18)20-15(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
ANUDIOZOAZGGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Cyclization
The most direct route involves protecting the 2-azabicyclo[3.1.0]hexane core with tert-butyl (Boc) groups. A representative procedure includes:
- Amine Protection : React 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a biphasic Na₂CO₃/H₂O-THF system. This yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (92% yield).
- Cyclization : Subsequent reaction with di-tert-butyl dicarbonate under Cs₂CO₃ catalysis in DCM introduces the second Boc group, forming the diester.
Table 1: Reaction Conditions for Boc Protection
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Boc₂O, Na₂CO₃ (1 M) | THF/H₂O | 25°C, 2 h | 92% | |
| 2 | Boc₂O, Cs₂CO₃ | DCM | RT, 12 h | 97% |
Asymmetric Simmons-Smith Cyclopropanation
For stereocontrolled synthesis, glutamic acid derivatives undergo:
- Amino Protection : Boc protection of the amine.
- Cyclization : DMAP-catalyzed cyclization to form the bicyclic core.
- Asymmetric Reaction : Simmons-Smith cyclopropanation with a chiral catalyst to establish stereochemistry (cis/trans ratio up to 6:1).
Table 2: Stereochemical Outcomes
| Reaction Step | Reagents/Conditions | Cis:Trans Ratio | ee | Reference |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂, ZnEt₂ | 6:1 | 72% |
Oxidative Functionalization
Post-cyclization oxidation enables further derivatization:
- Ketone Formation : Treat 2-methyl-2-azabicyclo[3.1.0]hexan-3-one with Dess-Martin periodinane to yield 2-methyl-2-azabicyclo[3.1.0]hexane-3,4-dione (65% yield).
- Thioketal Oxidation : PIFA-mediated oxidation of thioketal intermediates regenerates ketones.
Table 3: Oxidation Reagents and Yields
| Substrate | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxy-2-methyl-ketone | Dess-Martin | 2-Methyl-3,4-dione | 65% | |
| Thioketal | PIFA | Ketone | 78% |
Stereochemical Control
The bicyclic core’s stereochemistry is critical for biological activity. Key strategies include:
- Chiral Resolution : Diastereomeric salt formation or chiral chromatography separates enantiomers.
- X-ray Diffraction : Confirms absolute configuration (e.g., (1S,3S,5S)- and (1R,3R,5R)-isomers).
Scalability and Industrial Applications
Multigram-scale synthesis leverages catalytic C–H activation:
- Palladium-Catalyzed Coupling : Pd(dba)₂ with CyJPhos ligand enables cross-coupling (71% yield).
- Lactam Oxidation : Avoids peroxides via thioketal intermediates, critical for safety.
Table 4: Scalable Methods
| Method | Catalyst System | Scale | Yield | Reference |
|---|---|---|---|---|
| C–H Activation | Pd(dba)₂/CyJPhos | 15 mol% | 71% | |
| Lactam Oxidation | PIFA/MeCN-H₂O | 100 g | 78% |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s specific modifications .
Comparison with Similar Compounds
Substituent Variations in Ester Groups
The tert-butyl esters in the target compound differentiate it from analogs with alternative ester groups:
Key Observations :
- Stability : Tert-butyl esters resist enzymatic and chemical hydrolysis better than benzyl or ethyl esters, making them preferable for long-term storage or in vivo applications .
- Synthetic Utility : Benzyl esters (e.g., ) are often used as protective groups in synthesis but require additional steps for removal.
- Pharmacokinetics : Ethyl esters (e.g., ) may improve oral bioavailability by enhancing lipophilicity, though at the cost of faster metabolic clearance.
Stereochemical and Conformational Differences
The stereochemistry of the bicyclic core significantly impacts biological activity and synthetic pathways:
Key Observations :
Pharmacological Implications
- LY354740 (): A conformationally constrained glutamate analog with potent anxiolytic effects via mGluR2/3 agonism.
- Prodrug Potential: Ethyl- or methyl-ester variants (e.g., ) may serve as prodrugs, releasing active carboxylic acids in vivo.
Biological Activity
Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Chemical Structure and Synthesis
This compound belongs to a class of bicyclic compounds characterized by a nitrogen atom in the ring structure. The synthesis of this compound typically involves cyclopropanation reactions and palladium-catalyzed processes, which yield high diastereoselectivity and good yields of the desired derivatives .
2.1 Pharmacological Properties
Research indicates that compounds similar to di-tert-butyl 2-azabicyclo[3.1.0]hexane derivatives exhibit various pharmacological activities, including:
- Opioid Receptor Antagonism : Some derivatives have been shown to act as antagonists at the mu-opioid receptor, which is crucial for pain management and addiction therapy .
- Neuroprotective Effects : Studies suggest that these compounds may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .
2.2 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against specific biological targets:
- Binding Affinity : Compounds in this class show significant binding affinity to metabotropic glutamate receptors (mGluR), which are implicated in various neurological functions and disorders .
- Selectivity : The selectivity of these compounds towards mGluR over other receptor types has been documented, indicating potential for targeted therapeutic applications .
3.1 Neurodegenerative Disease Models
A study conducted on animal models of amyotrophic lateral sclerosis (ALS) demonstrated that di-tert-butyl derivatives could mitigate neurodegeneration markers when administered at specific dosages. The results indicated a reduction in motor neuron loss compared to control groups, suggesting a protective effect on neuronal health .
3.2 Pain Management Trials
Clinical trials assessing the efficacy of similar bicyclic compounds in pain management have shown promising results, with participants reporting reduced pain levels and improved quality of life metrics when treated with these agents compared to standard opioid therapies .
4. Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Neurodegenerative Disease Model | Neuroprotection | Reduced motor neuron loss in ALS models |
| Pain Management Clinical Trial | Opioid receptor antagonism | Decreased pain levels reported by participants |
| In Vitro mGluR Binding Study | Selectivity towards mGluR | High binding affinity with >100-fold selectivity over other receptors |
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications in pain management and neuroprotection. Continued exploration into its mechanisms of action and clinical efficacy is warranted to fully understand its capabilities and optimize its use in medical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
